

Mechanism of action of [1,1'-Binaphthalen]-2-ol in catalysis

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Compound of Interest

Compound Name: **[1,1'-Binaphthalen]-2-ol**

Cat. No.: **B3033041**

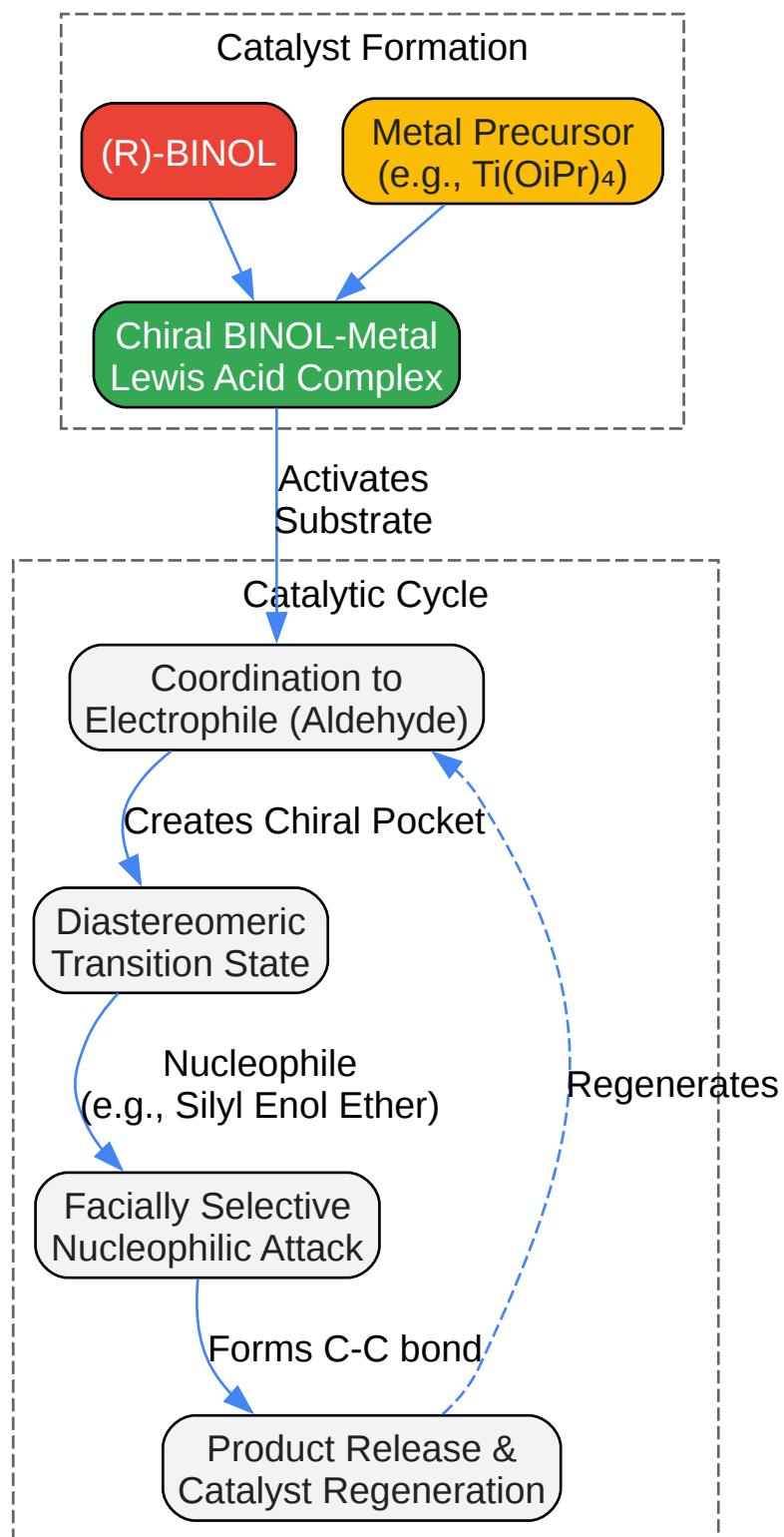
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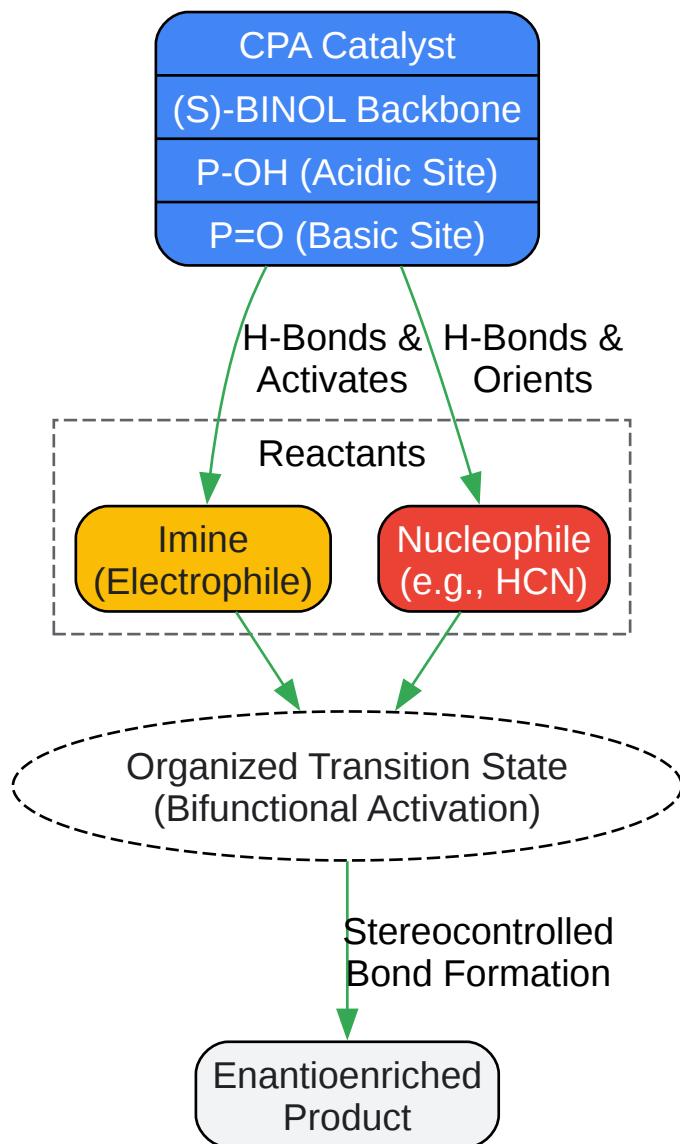
An In-depth Technical Guide to the Mechanism of Action of **[1,1'-Binaphthalen]-2-ol** in Catalysis

Authored by a Senior Application Scientist Introduction: The Architectural Elegance of BINOL

[1,1'-Binaphthalen]-2-ol, commonly known as BINOL, is more than a mere chemical reagent; it is a cornerstone of modern asymmetric synthesis.^{[1][2]} Its power does not originate from a conventional stereogenic carbon atom, but from a unique structural feature known as axial chirality.^{[3][4]} This phenomenon, called atropisomerism, arises from the sterically hindered rotation around the C1-C1' single bond connecting the two bulky naphthalene rings.^[4] The significant energy barrier to rotation makes the resulting enantiomers, (R)-BINOL and (S)-BINOL, configurationally stable and separable, providing a robust chiral scaffold for catalysis.^[4]

This guide elucidates the multifaceted mechanisms through which BINOL and its derivatives exert stereochemical control in a variety of catalytic transformations. We will explore its roles as a chiral ligand for Lewis acids, a precursor to privileged ligands like BINAP, and the foundation for powerful Brønsted acid organocatalysts. Our focus will be on the causality behind its efficacy, providing field-proven insights for researchers, scientists, and drug development professionals.





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